Ammonium thiocyanate

Catalog No.
S590263
CAS No.
1762-95-4
M.F
NH4SCN
CH4N2S
M. Wt
76.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ammonium thiocyanate

CAS Number

1762-95-4

Product Name

Ammonium thiocyanate

IUPAC Name

azanium;thiocyanate

Molecular Formula

NH4SCN
CH4N2S

Molecular Weight

76.12 g/mol

InChI

InChI=1S/CHNS.H3N/c2-1-3;/h3H;1H3

InChI Key

SOIFLUNRINLCBN-UHFFFAOYSA-N

SMILES

C(#N)[S-].[NH4+]

solubility

8.28 M
Very sol in water and ethanol; sol in acetone; insol in chloroform.
Highly sol in liquid ammonia and liquid sulfur dioxide, and mildly sol in acetonitrile
Freely sol in ethanol; sol in methanol, acetone; practically insol in CHCl3, ethyl acetate

Synonyms

ammonium rhodanate, ammonium thiocyanate, ammonium thiocyanate, (15)N-labeled cpd, thiocyanic acid, thiocyanic acid, ammonium salt, thiocyanic acid, barium salt, thiocyanic acid, magnesium salt

Canonical SMILES

C(#N)[S-].[NH4+]

Isomeric SMILES

C(#N)[S-].[NH4+]

The exact mass of the compound Ammonium thiocyanate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 8.28 mvery sol in water and ethanol; sol in acetone; insol in chloroform.highly sol in liquid ammonia and liquid sulfur dioxide, and mildly sol in acetonitrilefreely sol in ethanol; sol in methanol, acetone; practically insol in chcl3, ethyl acetate. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31184. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Cyanates - Thiocyanates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Synergists. However, this does not mean our product can be used or applied in the same or a similar way.

Ammonium thiocyanate is a highly soluble, deliquescent crystalline salt widely utilized as a chemical precursor, extraction agent, and functional additive. Unlike alkali metal thiocyanates, it features a thermally labile ammonium cation, enabling unique downstream processing pathways. It exhibits exceptional solubility in water, short-chain alcohols, and acetone, making it highly processable in both aqueous and organic systems. In industrial procurement, it is primarily valued for its role in nuclear-grade zirconium-hafnium separation, its ability to undergo thermal isomerization to thiourea, and its emerging use as a volatile, residue-free additive in advanced optoelectronics and perovskite solar cell manufacturing [1].

Substituting ammonium thiocyanate with common analogs like potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN) frequently leads to process failure in specialized applications. In thin-film electronics and perovskite processing, alkali thiocyanates leave permanent metal cation residues (K+ or Na+) that can act as charge recombination centers, whereas the ammonium cation cleanly volatilizes during annealing [1]. In thermal applications, only the ammonium salt undergoes the critical phase-change isomerization to thiourea at 140–180 °C; alkali thiocyanates merely melt without isomerizing [2]. Furthermore, in hydrometallurgical extraction (such as Zr/Hf separation), replacing the ammonium cation with sodium introduces unacceptable alkali contamination into the process stream, requiring costly downstream purification to meet nuclear-grade specifications.

Residue-Free Crystallization Enhancement in Perovskite Solar Cells

In the fabrication of CsPbBr3 and other metal halide perovskite films, thiocyanate additives are used to enlarge grain size and passivate defects. However, using KSCN or NaSCN leaves residual alkali metals in the lattice. Ammonium thiocyanate (NH4SCN) acts as a volatile additive that decomposes and sublimes during standard annealing processes, leaving no permanent cation residue. Studies demonstrate that incorporating 1.5% NH4SCN into CsPbBr3 planar PSCs increases the power conversion efficiency (PCE) from a baseline of 7.12% to 8.47%, while simultaneously reducing surface roughness (from 65.1 nm to 50.4 nm) without introducing alkali contamination [1].

Evidence DimensionPower Conversion Efficiency (PCE) and Alkali Residue
Target Compound Data8.47% PCE (0% alkali residue)
Comparator Or BaselinePure baseline (7.12% PCE) / KSCN (leaves K+ residue)
Quantified Difference18.9% relative increase in PCE with complete volatilization of the cation.
ConditionsCsPbBr3 planar perovskite solar cells, 1.5% additive concentration, ambient air (60% RH, 25 °C).

Enables optoelectronic manufacturers to achieve defect passivation and grain enlargement without the long-term stability degradation caused by trapped alkali metals.

Unique Thermal Isomerization to Thiourea

A defining thermochemical feature of ammonium thiocyanate is its ability to undergo solid-state isomerization into thiourea upon heating. While potassium thiocyanate simply melts at approximately 173 °C and remains stable as a thiocyanate salt, NH4SCN begins to isomerize at temperatures between 140 °C and 180 °C. Thermogravimetric and calorimetric analyses confirm that this endothermic rearrangement occurs prior to full thermal decomposition [1]. This unique phase-change behavior allows NH4SCN to act as a latent, heat-activated thiourea source in polymer coatings, flame retardants, and resin curing systems.

Evidence DimensionThermal Isomerization Threshold
Target Compound DataIsomerizes to thiourea at 140–180 °C
Comparator Or BaselineKSCN / NaSCN (No isomerization; simple melting)
Quantified Difference100% conversion potential to thiourea vs. 0% for alkali thiocyanates.
ConditionsSolid-state heating under controlled atmospheric conditions.

Allows formulators to embed a latent curing agent or flame retardant that activates at specific processing temperatures, a function impossible with alkali thiocyanates.

Alkali-Free Hydrometallurgical Separation of Zirconium and Hafnium

The production of nuclear-grade zirconium requires the stringent removal of hafnium (to <0.01%) and the avoidance of neutron-absorbing or chemically problematic alkali metals. In liquid-liquid extraction systems using methyl isobutyl ketone (MIBK), ammonium thiocyanate is utilized as the complexing agent to selectively extract hafnium. At NH4SCN concentrations exceeding 700 g/L, the separation factor for Zr/Hf can reach up to 25 [1]. Crucially, using NH4SCN instead of NaSCN ensures that the aqueous raffinate and the final metal oxides remain entirely free of sodium or potassium contamination, streamlining the downstream calcination and precipitation steps.

Evidence DimensionZr/Hf Separation Factor and Alkali Contamination
Target Compound DataSeparation factor up to 25; 0 ppm introduced alkali metals
Comparator Or BaselineNaSCN (introduces massive Na+ load into the process stream)
Quantified DifferenceComplete elimination of alkali metal introduction while maintaining high extraction efficiency.
ConditionsMIBK extraction from acidic aqueous solutions containing high concentrations of thiocyanate.

Prevents costly downstream purification steps in nuclear material processing by eliminating the introduction of foreign alkali cations.

Volatile Passivation Additive in Thin-Film Photovoltaics

Ammonium thiocyanate is the preferred additive for spin-coated or slot-die-coated metal halide perovskites (e.g., CsPbBr3 or MAPbI3). Because it decomposes into volatile byproducts during the annealing phase, it successfully increases grain size and passivates defects without leaving behind the detrimental alkali metal residues associated with KSCN or NaSCN [1].

Nuclear-Grade Zirconium Refining

In the hydrometallurgical separation of zirconium and hafnium, NH4SCN is used as a highly soluble, alkali-free complexing agent in MIBK solvent extraction. It enables high separation factors while ensuring the resulting zirconium raffinate is free of sodium or potassium, which is critical for nuclear reactor core components [2].

Latent Curing and Flame Retardant Formulations

Due to its unique ability to isomerize into thiourea at temperatures between 140 °C and 180 °C, ammonium thiocyanate is utilized in geopolymeric coatings, wood treatments, and specialized resins. It acts as a heat-activated precursor that provides endothermic cooling and cross-linking capabilities during thermal events, a property entirely absent in alkali thiocyanates [3].

Physical Description

Ammonium thiocyanate is a colorless crystalline solid. It is soluble in water. The primary hazard is the threat posed to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in chemical analysis, in photography, as a fertilizer, and for many other uses.
DryPowder; OtherSolid; PelletsLargeCrystals

Color/Form

Deliquescent crystals
Colorless, hygroscopic crystals

Boiling Point

Solid decomposes (USCG, 1999)

Density

greater than 1.1 at 68 °F 1.1-1.15 at 20°C (solution) (USCG, 1999)
1.3057 g/mL

Odor

Odorless

Melting Point

320 °F (USCG, 1999)
149.6 °C

UNII

YYL9152Z1Y

Related CAS

463-56-9 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 258 companies from 20 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 258 companies. For more detailed information, please visit ECHA C&L website;
Of the 19 notification(s) provided by 257 of 258 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (99.22%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (99.22%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H400 (30.35%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (30.35%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H412 (68.09%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Thiocyanate is a potent inhibitor of iodide transport and is a competitive substrate for the thyroid peroxidase, but it does not appear to be concentrated in the thyroid. Blockage of the iodide trapping mechanism has a disruptive effect on the thyroid-pituitary axis, similar to iodine deficiency. The blood levels of T4 and T3 decrease, resulting in a compensatory increase in the secretion of TSH by the pituitary gland. The hypertrophy and hyperplasia of follicular cells following sustained exposure results in an increased thyroid weight and the development of goiter. /Thiocyanate/

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Impurities

Maximum limits of impurities: Residue after ignition 0.01%; Insoluble matter 0.005%; chloride (Cl) 0.005%.
Maximum limits of trace impurities (in ppm): Heavy metals (as Pb) 5; Iron (Fe) 3.

Other CAS

1762-95-4

Wikipedia

Ammonium thiocyanate
Ammonium_thiocyanate

Use Classification

Agrochemicals -> Synergists

Methods of Manufacturing

By boiling aqueous solution of ammonium cyanide with sulfur or polysulfides, or by reaction of ammonia and carbon disulfide.

General Manufacturing Information

All other basic organic chemical manufacturing
Construction
Miscellaneous manufacturing
Oil and gas drilling, extraction, and support activities
Pharmaceutical and medicine manufacturing
Photographic film paper, plate, and chemical manufacturing
Printing and related support activities
Thiocyanic acid, ammonium salt (1:1): ACTIVE
Ammonium thiocyanate capacity in the United States is well in excess of 9000 metric ton/yr on a 100% solids basis, but production in the 1990s is substantially less than its capacity.

Analytic Laboratory Methods

Thiocyanate is quantitatively precipitated as silver thiocyanate, and thus can be conveniently titrated with silver nitrate. In the presence of a ferric salt, a red-brown color, produced by the ferric thiocyanate complex, indicated the end point.

Storage Conditions

Keep tightly closed.

Interactions

Amitrole ... is highly active foliar systemic herbicide that translocates ... throughout plants and accumulates in growing points. It is highly toxic to wide range of grass and broadleaf annual and perennial species. ... /its/ efficacy ... can be enhanced by addition of ammonium thiocyanate as activator.
... In the presence of 50 mm ammonium thiocyanate, the potency of bicuculline to displace specifically bound (3)H-GABA was increased, with the magnitide of this increase being greater in some brain areas than others. Ammonium thiocyanate also increased the potency of bicuculline to inhibit GABA-activated benzodiazepine receptor binding, a biochemical measure of GABA receptor function. Ammonium thiocyanate selectively abolished the high affinity GABA-binding site without affecting either the low affinity component or GABA-activated benzodiazepine receptor binding.

Dates

Last modified: 08-15-2023

Explore Compound Types